molecular formula C22H16BrN3O4S B2485586 5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 1017691-59-6

5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No. B2485586
CAS RN: 1017691-59-6
M. Wt: 498.35
InChI Key: ZMZOCGNRTCBQIP-UHFFFAOYSA-N
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Description

The compound “5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1’-biphenyl]-4-carboxylate” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a sulfonyl group (-SO2-), a pyrazole ring, and a carboxylate ester group (-COO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on its functional groups. For instance, the amino group could participate in acid-base reactions, the sulfonyl group could undergo nucleophilic substitution reactions, and the pyrazole ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Fluorescent Probes and Sensors

The absorption and emission spectra of this compound have been extensively studied in different solvents . Researchers have observed that the dipole moments in the excited state are greater than those in the ground state. This property makes it an excellent candidate for designing fluorescent probes and sensors. By incorporating this molecule into specific systems, scientists can monitor changes in fluorescence intensity, which can be indicative of various environmental factors (e.g., pH, temperature, or ion concentration).

Organic Synthesis

The benzylic position of the biphenyl ring offers opportunities for functionalization reactions. Researchers can exploit this site for further derivatization, leading to the synthesis of novel compounds. For example, oxidation of alkyl benzenes at the benzylic position can yield valuable intermediates for organic synthesis .

properties

IUPAC Name

[5-amino-1-(4-bromophenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c23-18-10-12-19(13-11-18)31(28,29)26-20(24)14-21(25-26)30-22(27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOCGNRTCBQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=NN(C(=C3)N)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate

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